molecular formula C12H14Cl2N2O2 B2612621 (3R)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide CAS No. 2411184-15-9

(3R)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide

Cat. No.: B2612621
CAS No.: 2411184-15-9
M. Wt: 289.16
InChI Key: WIDTXDZKMVFDIA-OMNKOJBGSA-N
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Description

(3R)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a chiral center, making it an interesting subject for stereochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylamine and 2-chloropropanoic acid.

    Amidation Reaction: The 3-chlorophenylamine is reacted with 2-chloropropanoic acid under amidation conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques such as crystallization or chromatography to isolate the (3R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable chiral resolution methods.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

    Chemistry: Used as a chiral building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways depend on the specific biological context and the nature of the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide: The enantiomer of the compound, with different stereochemical properties.

    3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide: The racemic mixture of the compound.

    3-(3-chlorophenyl)-3-(2-bromopropanamido)propanamide: A similar compound with a bromine atom instead of chlorine.

Uniqueness

(3R)-3-(3-chlorophenyl)-3-(2-chloropropanamido)propanamide is unique due to its specific stereochemistry, which can lead to different biological activities and interactions compared to its enantiomer or other similar compounds.

Properties

IUPAC Name

(3R)-3-(3-chlorophenyl)-3-(2-chloropropanoylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O2/c1-7(13)12(18)16-10(6-11(15)17)8-3-2-4-9(14)5-8/h2-5,7,10H,6H2,1H3,(H2,15,17)(H,16,18)/t7?,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDTXDZKMVFDIA-OMNKOJBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)N)C1=CC(=CC=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N[C@H](CC(=O)N)C1=CC(=CC=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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